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UDP-3-ketoglucose -

UDP-3-ketoglucose

Catalog Number: EVT-1594139
CAS Number:
Molecular Formula: C15H22N2O17P2
Molecular Weight: 564.29 g/mol
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Product Introduction

Description
UDP-3-keto-alpha-D-glucose is uDP-sugar having 3-keto-alpha-D-glucose as the sugar component. It is an UDP-sugar and a secondary alpha-hydroxy ketone. It derives from a 3-dehydro-D-glucose. It is a conjugate acid of an UDP-3-keto-alpha-D-glucose(2-).
Overview

UDP-3-ketoglucose is a nucleotide sugar that plays a significant role in various biological processes, particularly in the metabolism of carbohydrates. It is a derivative of glucose and is involved in the biosynthesis of polysaccharides and glycoproteins. This compound is notable for its potential applications in biotechnology and medicine, particularly in the synthesis of bioactive compounds.

Source

UDP-3-ketoglucose is primarily derived from microorganisms, where it has been identified as an intermediate in sugar metabolism. It can be isolated from various biological sources, including bovine cardiac muscle, where it exhibits reducing activity towards metmyoglobin, indicating its potential role in redox reactions within metabolic pathways .

Classification

UDP-3-ketoglucose belongs to the class of nucleotide sugars, which are essential for glycosylation reactions. These compounds facilitate the transfer of sugar moieties to other molecules, thereby influencing numerous biochemical pathways. Nucleotide sugars are classified based on their sugar components and the nucleoside they are linked to; UDP-3-ketoglucose specifically contains a ketoglucose moiety.

Synthesis Analysis

Methods

The synthesis of UDP-3-ketoglucose can be achieved through enzymatic pathways that involve the phosphorylation of glucose followed by specific enzymatic transformations. The process typically includes:

  1. Phosphorylation: Glucose is phosphorylated to form glucose-1-phosphate.
  2. Conversion: Glucose-1-phosphate undergoes further modifications through dehydrogenase enzymes to produce UDP-3-ketoglucose.

Recent studies have highlighted efficient methods to synthesize nucleotide sugars using recombinant enzymes, which streamline the process by minimizing the need for protective groups and complex purification steps .

Technical Details

The synthesis often involves the use of specific kinases and dehydrogenases that catalyze the conversion of glucose derivatives into nucleotide sugars. For example, UDP-glucose dehydrogenase plays a crucial role in this transformation by converting UDP-glucose into UDP-3-ketoglucose through a series of oxidation reactions .

Molecular Structure Analysis

Structure

UDP-3-ketoglucose has a distinct molecular structure characterized by its nucleotide component (uridine diphosphate) linked to a ketoglucose moiety. The chemical formula can be represented as C₁₂H₁₅N₂O₁₁P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Data

The molecular weight of UDP-3-ketoglucose is approximately 325.24 g/mol. The structural analysis typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

UDP-3-ketoglucose participates in various biochemical reactions, primarily serving as a substrate for glycosyltransferases that facilitate glycosylation processes. These reactions are critical for the formation of glycoproteins and polysaccharides.

Technical Details

The catalytic activity of UDP-3-ketoglucose is influenced by its structural conformation and the presence of specific enzymes that recognize its unique features. For instance, studies have shown that UDP-3-ketoglucose can act as a reducing agent in enzymatic reactions involving metmyoglobin reduction .

Mechanism of Action

Process

The mechanism by which UDP-3-ketoglucose exerts its effects involves its incorporation into glycosylation pathways where it donates sugar moieties to acceptor molecules. This process is facilitated by glycosyltransferase enzymes that recognize UDP-sugars as substrates.

Data

Research indicates that UDP-3-ketoglucose may also play a role in metabolic regulation by influencing the flux through carbohydrate metabolism pathways. The exact mechanisms remain an area of active investigation .

Physical and Chemical Properties Analysis

Physical Properties

UDP-3-ketoglucose is typically found as a white crystalline powder when isolated. It is soluble in water due to its polar nature, which arises from the presence of phosphate groups.

Chemical Properties

The compound exhibits stability under physiological conditions but can undergo hydrolysis if exposed to extreme pH or temperature variations. Its reactivity with other biomolecules makes it an essential player in metabolic processes.

Applications

Scientific Uses

UDP-3-ketoglucose has several applications in scientific research and biotechnology:

  1. Glycosylation Studies: It serves as a substrate for studying glycosylation mechanisms in various organisms.
  2. Biocatalysis: The compound is utilized in enzyme-catalyzed reactions to produce complex carbohydrates.
  3. Metabolic Engineering: Researchers explore its potential for engineering microbial strains for enhanced production of bioactive compounds.
Biosynthesis and Enzymatic Generation of UDP-3-Ketoglucose

NAD(P)H-Dependent Oxidative Pathways in Prokaryotic Systems

UDP-3-ketoglucose (UDP-3-keto-D-glucose; C₁₅H₂₂N₂O₁₇P₂) serves as a pivotal metabolic branch point in Gram-negative bacteria, primarily generated through NAD⁺-dependent oxidation of UDP-glucose (UDP-Glc). This reaction initiates the biosynthetic routes toward nucleotide-activated uronic acids and specialized lipopolysaccharide (LPS) components. The enzyme UDP-glucose 6-dehydrogenase (UGD; EC 1.1.1.22) catalyzes a two-step oxidation: First, UDP-Glc undergoes dehydrogenation to form UDP-3-ketoglucose, followed by NADH-dependent reduction to UDP-glucuronic acid (UDP-GlcA) [8] [10].

In Pseudomonas aeruginosa and related proteobacteria, this pathway intersects with LPS core biosynthesis via the heptose modification cascade. Sedoheptulose-7-phosphate from the pentose phosphate pathway is isomerized to D-glycero-β-D-manno-heptose-7-phosphate by GmhA. Subsequent phosphorylation and ADP transfer yield ADP-D-glycero-β-D-manno-heptose, which GmhD epimerizes to ADP-L-glycero-β-D-manno-heptose—the direct precursor for inner core LPS assembly [10]. This epimerization relies on transient NAD⁺ oxidation, positioning UDP-3-ketoglucose-like intermediates within the heptose modification pathway.

Table 1: Key Enzymes in Prokaryotic UDP-3-Ketoglucose-Related Pathways

EnzymeFunctionOrganismCofactor
UGDUDP-Glc → UDP-3-ketoglucose → UDP-GlcAZymomonas mobilisNAD⁺
GmhASedoheptulose-7-P → D-glycero-β-D-manno-heptose-7-PShigella sonneiNone
GmhD (RfaD)Epimerization of ADP-heptoseSalmonella typhimuriumNAD⁺

UDP-Glucose Dehydrogenase (UGD) Catalyzed Oxidation Mechanisms

UGD enzymes employ a ping-pong mechanism involving covalent catalysis:

  • Initial Oxidation: UDP-Glc binds to the active site, where conserved cysteine (Cys) residues facilitate hydride transfer from the C6 hydroxyl to NAD⁺, generating UDP-3-ketoglucose and NADH [8].
  • Nucleophilic Attack: A water molecule attacks the C3 carbonyl of UDP-3-ketoglucose, forming a gem-diol intermediate.
  • Second Oxidation: Hydride transfer from the C4 position reduces another NAD⁺ molecule, yielding UDP-GlcA.

Structural analyses reveal that UGDs form homodimers or homotetramers with distinct cofactor-binding domains. In Zymomonas mobilis (ZmUGD), the Rossmann fold in the N-terminal domain coordinates NAD⁺, while the C-terminal domain positions UDP-sugar substrates [8]. Mutagenesis studies show that Cys residues are critical: Substitution at Cys²⁶⁰ in Lactobacillus johnsonii UGD (LbjUGD) abolishes >95% activity, confirming their role in transient thioester formation during oxidation. Kinetic parameters vary phylogenetically:

  • ZmUGD: Kₘ (UDP-Glc) = 0.11 mM, k꜀ₐₜ = 12.4 s⁻¹
  • LbjUGD: Kₘ (UDP-Glc) = 0.05 mM, k꜀ₐₜ = 8.7 s⁻¹ [8]

Table 2: UGD Activity in Heterologous Hosts

HostUGD SourceUDP-GlcA Yield (in vitro)Optimal pH/Temp
E. coli BL21(DE3)L. johnsonii1800 µM (1 h)pH 8.0, 37°C
E. coli BL21(DE3)Z. mobilis407 µM (1 h)pH 7.5, 30°C
S. cerevisiaeC. hircus533 µM (1 h)pH 7.2, 30°C

Role of WbpB Transaminase in Bacterial Lipopolysaccharide Biosynthesis

WbpB, a pyridoxal 5′-phosphate (PLP)-dependent transaminase, directly utilizes UDP-3-ketoglucose in O-antigen biosynthesis for pathogens like Pseudomonas aeruginosa. This enzyme catalyzes the transfer of an amino group from glutamate to UDP-3-ketoglucose, producing UDP-N-acetylaminoglucose—a precursor for serotype-specific O-polysaccharides [4] [10]. The reaction proceeds via a Schiff base intermediate, where PLP forms a quinonoid structure with the C4′ amine of the UDP-sugar.

In wbpB mutants, LPS assembly is disrupted, impairing membrane integrity and virulence. P. aeruginosa lacking WbpB exhibits:

  • Truncated O-antigens
  • Increased sensitivity to hydrophobic antibiotics (e.g., erythromycin)
  • Defective biofilm formation [10]This highlights UDP-3-ketoglucose’s role as a biochemical node connecting central metabolism to surface polysaccharide diversification.

Substrate Channeling in Multi-Enzyme Complexes for UDP-Sugar Modifications

UDP-3-ketoglucose’s instability necessitates direct transfer between enzymes via metabolic channeling. In Pseudomonas aeruginosa, the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) forms a physical complex with LpxC (UDP-3-O-acyl-GlcNAc deacetylase), coordinating peptidoglycan and LPS synthesis [7]. MurA activates LpxC, increasing its deacetylation activity 3.5-fold in vitro, while LpxC-bound UDP-3-O-acyl-GlcNAc reciprocally enhances MurA kinetics.

This complex prevents UDP-3-ketoglucose accumulation through two mechanisms:

  • Spatial Compartmentalization: The MurA-LpxC interface positions LpxC adjacent to UGD, minimizing diffusion of UDP-3-ketoglucose.
  • Allosteric Regulation: Fosfomycin-inhibited MurA adopts a conformation that hyperactivates LpxC, triggering toxic LPS overproduction [7].

Similarly, in Escherichia coli, the rfa gene cluster encodes 17+ enzymes that assemble the LPS core. Proteins RfaB (galactosyltransferase) and RfaG (glucosyltransferase) form a supramolecular complex that channels UDP-galactose and UDP-glucose derivatives, including oxidized intermediates, without cytoplasmic release [4] [10].

Table 3: Multi-Enzyme Complexes Involving UDP-Sugar Intermediates

ComplexEnzymesFunctionRegulatory Effect
MurA-LpxCMurA + LpxCPG/LPS coordination3.5× ↑ LpxC activity
Rfa biosynthetic clusterRfaB + RfaG + RfaPLPS core assemblySubstrate channeling
Gmh epimerase systemGmhA + GmhDHeptose modificationNAD⁺ recycling

Properties

Product Name

UDP-3-ketoglucose

IUPAC Name

[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H22N2O17P2

Molecular Weight

564.29 g/mol

InChI

InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

VRDZHCNPFRUVRQ-SZNRHJFNSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O

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